molecular formula C15H23B B3045243 Benzene, (9-bromononyl)- CAS No. 103602-67-1

Benzene, (9-bromononyl)-

Cat. No.: B3045243
CAS No.: 103602-67-1
M. Wt: 283.25 g/mol
InChI Key: DAACLELYWYUPNH-UHFFFAOYSA-N
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Description

Benzene, (9-bromononyl)-, also known as (9-Bromononyl)benzene, is an organic compound with the molecular formula C15H23Br. It consists of a benzene ring substituted with a bromononyl group at the ninth carbon position. This compound is part of the broader class of brominated aromatic hydrocarbons, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (9-bromononyl)- typically involves the bromination of nonylbenzene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is introduced at the ninth carbon of the nonyl chain attached to the benzene ring .

Industrial Production Methods: Industrial production of Benzene, (9-bromononyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzene, (9-bromononyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of nonylbenzene derivatives.

    Oxidation: Formation of nonylbenzene alcohols, aldehydes, or acids.

    Reduction: Formation of nonylbenzene.

Scientific Research Applications

Benzene, (9-bromononyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, (9-bromononyl)- primarily involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom attached to the nonyl chain can act as a leaving group, making the compound reactive towards nucleophiles. The benzene ring’s aromaticity is preserved during these reactions, allowing for the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Uniqueness: Benzene, (9-bromononyl)- is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it versatile for different applications in research and industry .

Properties

IUPAC Name

9-bromononylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Br/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAACLELYWYUPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455935
Record name Benzene, (9-bromononyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103602-67-1
Record name Benzene, (9-bromononyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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